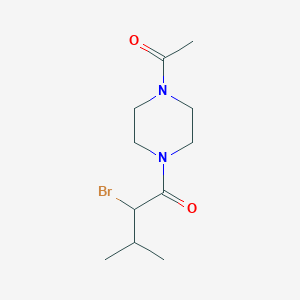

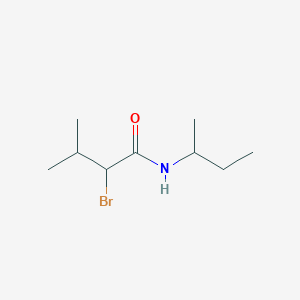

1-(4-Acetylpiperazin-1-yl)-2-bromo-3-methylbutan-1-one

Overview

Description

“1-(4-Acetylpiperazin-1-yl)-2-bromo-3-methylbutan-1-one” is a compound that contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities .

Synthesis Analysis

The synthesis of piperazine derivatives often involves acylation reactions of piperazine with various acylating agents . For instance, unsaturated piperazine derivatives have been synthesized by acylation reactions of piperazine with methacrylic anhydride and benzoyl chloride . The key step in the synthesis of 2-substituted chiral piperazines involves an aza-Michael addition between a diamine and an in situ generated sulfonium salt .Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions. For example, piperazine containing dihydrofuran compounds have been obtained from radical addition and cyclizations of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds .Scientific Research Applications

Pharmacological Research

Compounds with structural similarities to 1-(4-Acetylpiperazin-1-yl)-2-bromo-3-methylbutan-1-one may be studied for their pharmacological effects. For example, research on synthetic opioids, including various fentanyl analogs, has been conducted to understand their potency, mechanism of action, and potential therapeutic applications or risks associated with misuse (Drummer, 2018). These studies are crucial for developing new analgesics and for forensic sciences to identify substances related to drug toxicity and fatalities.

Molecular Biology and Biochemistry

In molecular biology and biochemistry, compounds may be explored for their ability to interact with biological macromolecules. For instance, Hoechst 33258 is a compound that binds to the minor groove of DNA, specifically recognizing AT-rich sequences, and is used as a fluorescent stain for DNA in cellular and molecular biology experiments (Issar & Kakkar, 2013). Analogous compounds could potentially serve as tools in biotechnological applications, drug discovery, and diagnostic assays.

Future Directions

The future directions for research on “1-(4-Acetylpiperazin-1-yl)-2-bromo-3-methylbutan-1-one” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. For instance, the development of novel piperazine derivatives as potential anticancer agents has been suggested .

Mechanism of Action

Target of Action

Related compounds such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives have been shown to act as acetylcholinesterase inhibitors . Acetylcholinesterase is an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition .

Mode of Action

Similar compounds inhibit acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This results in increased levels of acetylcholine in the synaptic cleft, which can enhance cognitive function .

Biochemical Pathways

By analogy with similar compounds, it may influence the cholinergic system by inhibiting acetylcholinesterase . This could potentially affect downstream signaling pathways related to cognition and memory .

Pharmacokinetics

The compound’s molecular weight (as indicated by related compounds ) suggests it may have suitable properties for oral bioavailability.

Result of Action

Similar compounds have been shown to inhibit acetylcholinesterase, leading to increased acetylcholine levels and potentially improved cognitive function .

properties

IUPAC Name |

1-(4-acetylpiperazin-1-yl)-2-bromo-3-methylbutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19BrN2O2/c1-8(2)10(12)11(16)14-6-4-13(5-7-14)9(3)15/h8,10H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDCVGWLQDHGSTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCN(CC1)C(=O)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Acetylpiperazin-1-yl)-2-bromo-3-methylbutan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-N-[(2-fluorophenyl)methyl]-3-methylbutanamide](/img/structure/B3198993.png)

![2-{[Methyl(phenyl)amino]methyl}aniline](/img/structure/B3198994.png)

![2-({[(4-Chlorophenyl)methyl]carbamoyl}amino)acetic acid](/img/structure/B3199012.png)

![4-[(Cyclopropylamino)methyl]-3-fluorobenzamide](/img/structure/B3199061.png)

![2-{4-[(3-Aminophenyl)methoxy]phenyl}acetonitrile](/img/structure/B3199067.png)

![2-[(5-Bromopyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B3199084.png)